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Compound of Interest

Compound Name: 3,3-dimethyloxan-4-amine

CAS No.: 1357396-54-3

Cat. No.: B2448508 Get Quote

The formal name of the compound according to the International Union of Pure and Applied

Chemistry (IUPAC) is 3,3-dimethyloxan-4-amine. The "oxane" designation specifies a six-

membered saturated ring containing one oxygen atom. The numbering of the ring begins at the

oxygen atom (position 1) and proceeds sequentially, placing the amine group at position 4 and

the two methyl groups at position 3.

The structure and key identifiers are confirmed by public chemical databases.[1]

Chemical Structure:

Caption: 2D structure of 3,3-dimethyloxan-4-amine.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source

Molecular Formula C₇H₁₅NO PubChem[1]

Molecular Weight 129.20 g/mol PubChem[1]

InChIKey
JGWGGKYRXGDOMC-

UHFFFAOYSA-N
PubChem[1]

SMILES CC1(COCCC1N)C PubChem[1]

XlogP (Predicted) 0.5 PubChem[1]
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| Monoisotopic Mass | 129.11537 Da | PubChem[1] |

The Tetrahydropyran Motif in Drug Discovery
Saturated heterocyclic scaffolds are foundational components in modern medicinal chemistry.

The tetrahydropyran (oxane) ring, in particular, has emerged as a valuable motif for optimizing

the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

[2][3] Its inclusion can improve aqueous solubility, enhance metabolic stability, and serve as a

non-aromatic, three-dimensional replacement for phenyl rings.[4][5][6] Aminotetrahydropyrans

are especially useful as their amine functionality provides a handle for further chemical

modification, while the oxane ring helps to modulate the basicity (pKa) of the amine, a critical

parameter for controlling off-target activity and cellular permeability.[4][7]

Proposed Synthetic Pathway: Reductive Amination
A robust and industrially scalable approach to synthesizing primary amines like 3,3-
dimethyloxan-4-amine is the reductive amination of a corresponding ketone precursor. The

Leuckart reaction, which utilizes formic acid or its derivatives as the reducing agent, is a classic

and effective method for this transformation.[8] This pathway is selected for its operational

simplicity and the widespread availability of the necessary reagents.

The proposed workflow involves two main stages: the synthesis of the key intermediate, 3,3-

dimethyloxan-4-one, followed by its conversion to the target amine.
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Suitable Precursors
(e.g., via Prins Cyclization)

Intermediate: 3,3-Dimethyloxan-4-one

 Ring Formation 

Final Product: 3,3-Dimethyloxan-4-amine

 Reductive Amination
(Leuckart Reaction) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,3-dimethyloxan-4-amine.

Experimental Protocol: Reductive Amination of 3,3-
Dimethyloxan-4-one
This protocol describes the conversion of the ketone intermediate to the target amine. The

Leuckart reaction is a one-pot procedure that forms an intermediate imine, which is then

reduced in situ.[8]

Materials:

3,3-Dimethyloxan-4-one (1.0 eq)

Ammonium formate (3.0-5.0 eq) or Formamide (excess)

Formic acid (used with ammonium carbonate if not using ammonium formate)

Round-bottom flask equipped with a reflux condenser and thermometer
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Heating mantle

Dichloromethane (DCM) or Diethyl ether for extraction

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask, add 3,3-dimethyloxan-4-one (1.0 eq) and

ammonium formate (3.0 eq).

Heating: Heat the mixture to 160-185°C using a heating mantle. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is

consumed.

Workup - Hydrolysis: Cool the reaction mixture to room temperature. Add a 10% sodium

hydroxide (NaOH) solution and heat under reflux for 1-2 hours to hydrolyze any formamide

intermediates.

Workup - Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the

aqueous layer three times with dichloromethane.

Workup - Washing: Combine the organic layers and wash sequentially with saturated

NaHCO₃ solution and then with brine. This removes residual acid and salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

amine.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of

methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure 3,3-
dimethyloxan-4-amine.

Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized compound. A combination of mass spectrometry, NMR spectroscopy, and IR

spectroscopy provides a self-validating system for quality control.

Purified Product

Mass Spectrometry (MS) NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy

Structure & Purity
Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The predicted collision

cross-section values for various adducts provide further structural information.[1]

Table 2: Predicted Mass Spectrometry Data for C₇H₁₅NO
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Adduct m/z (mass-to-charge ratio)

[M+H]⁺ 130.12265

[M+Na]⁺ 152.10459

[M-H]⁻ 128.10809

[M]⁺ 129.11482

Data sourced from PubChem CID 59657894.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the

methyl groups, the methylene protons of the oxane ring, and the methine proton at the C4

position. The two methyl groups at the C3 position are diastereotopic and should appear as

two singlets. The amine (NH₂) protons will likely appear as a broad singlet.

¹³C NMR (Predicted): The carbon NMR spectrum should display seven unique carbon

signals: two for the methyl groups, four for the carbons in the oxane ring (three CH₂ and one

quaternary C), and one for the CH-NH₂ carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.

N-H Stretch: A characteristic medium-to-weak broad absorption is expected in the 3300-3500

cm⁻¹ region, corresponding to the primary amine.

C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present due to the aliphatic

C-H bonds.

C-O-C Stretch: A strong, characteristic stretch for the ether linkage in the oxane ring is

expected around 1070-1150 cm⁻¹.
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Potential Applications in Medicinal Chemistry
3,3-dimethyloxan-4-amine is a promising building block for constructing more complex

molecules in drug discovery programs.

Scaffold for Derivatization: The primary amine serves as a versatile chemical handle for

introducing a wide array of substituents via amide bond formation, reductive amination, or

other N-alkylation reactions.

Modulation of Physicochemical Properties: The oxane ring imparts polarity and three-

dimensionality, which can disrupt crystal packing and improve aqueous solubility—a common

challenge in drug development.

Metabolic Shielding: The gem-dimethyl group at the C3 position can act as a "metabolic

shield." This steric bulk can prevent enzymatic degradation (e.g., by Cytochrome P450

enzymes) at adjacent positions, thereby increasing the metabolic stability and half-life of a

drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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